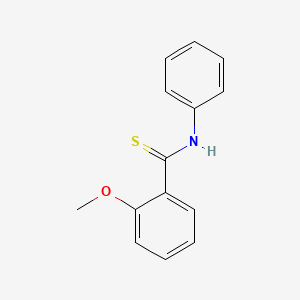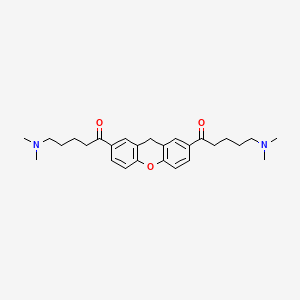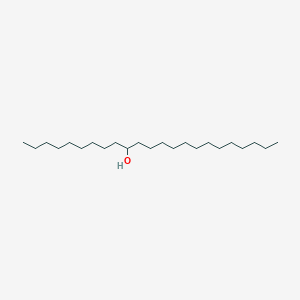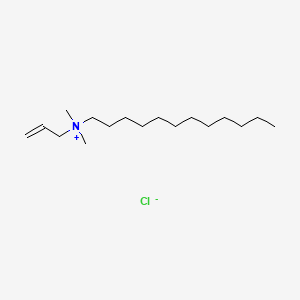
Allyldodecyldimethylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyldodecyldimethylammonium chloride is a quaternary ammonium compound with the chemical formula C17H36ClN . It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by a positively charged nitrogen atom bonded to an allyl group, a dodecyl group, and two methyl groups, balanced by a chloride anion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of allyldodecyldimethylammonium chloride typically involves the reaction of dodecylamine with allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Stagewise Addition: Allyl chloride is added dropwise to a solution of dodecylamine and sodium hydroxide.
Reaction Conditions: The reaction is carried out under controlled temperature conditions, typically around 50°C, to prevent the formation of byproducts.
Purification: The resulting product is purified through distillation or recrystallization to obtain high-purity this compound
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of pressure-resistant closed reaction vessels ensures that the reactants do not leak and participate completely in the reaction, leading to higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Allyldodecyldimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The allyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as hydroxide ions can react with the allyl group.
Oxidizing Agents: Agents like hydrogen peroxide can oxidize the compound under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds .
Applications De Recherche Scientifique
Allyldodecyldimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and as a disinfectant due to its antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of cleaning agents, fabric softeners, and antistatic agents .
Mécanisme D'action
The mechanism of action of allyldodecyldimethylammonium chloride involves its interaction with cell membranes. The positively charged nitrogen atom interacts with the negatively charged components of the cell membrane, leading to disruption of the membrane structure. This results in the leakage of cellular contents and eventual cell death. The compound targets phospholipid membranes and can also interfere with specific enzymes and proteins within the cell .
Comparaison Avec Des Composés Similaires
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium chloride: Commonly used in hair conditioners and shampoos.
Uniqueness
Allyldodecyldimethylammonium chloride is unique due to its specific combination of an allyl group and a dodecyl group, which imparts distinct surfactant properties and antimicrobial activity. Its structure allows for versatile applications in various fields, making it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
31978-07-1 |
|---|---|
Formule moléculaire |
C17H36ClN |
Poids moléculaire |
289.9 g/mol |
Nom IUPAC |
dodecyl-dimethyl-prop-2-enylazanium;chloride |
InChI |
InChI=1S/C17H36N.ClH/c1-5-7-8-9-10-11-12-13-14-15-17-18(3,4)16-6-2;/h6H,2,5,7-17H2,1,3-4H3;1H/q+1;/p-1 |
Clé InChI |
ICYLLRVIJXEBBI-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+](C)(C)CC=C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[(8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B14680505.png)

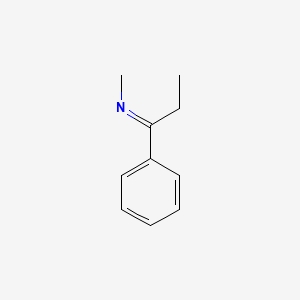
![1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone](/img/structure/B14680539.png)

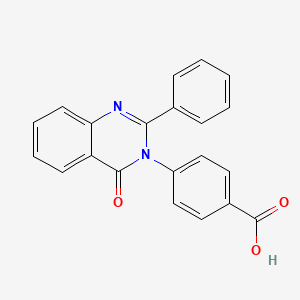
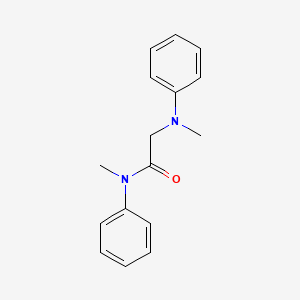

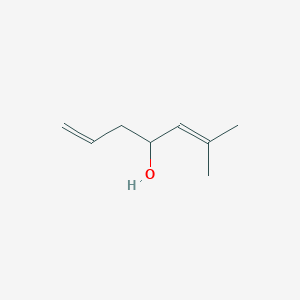
![4-[(2-Benzylphenyl)methyl]-1,1-dimethylpiperazin-1-ium iodide](/img/structure/B14680575.png)
